2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSZGNCFXZWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136904 | |
| Record name | 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245569-58-7 | |
| Record name | 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245569-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The Hantzsch synthesis involves cyclocondensation of 6-aminouracil (I ) with 2-arylideneacetoacetates (II ) in alcoholic solvents (Method A). For the target compound, II is replaced by a methyl-substituted acetoacetate derivative to install the 5-methyl group.
Representative Procedure :
- Reflux equimolar quantities of 6-aminouracil and methyl 3-(methoxycarbonyl)-4-methylpent-2-enoate in ethanol for 12 hours.
- Cool the reaction mixture to precipitate the cyclized product.
- Isolate 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-methyl ester via filtration (yield: 68–72%).
- Hydrolyze the methyl ester using aqueous NaOH (2M, 80°C, 4h) to yield the carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield (cyclization) | 68–72% |
| Yield (hydrolysis) | 85–90% |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
Halogenation-Amination-Carboxylation Sequence
Synthesis of Dichloropyrido[2,3-d]Pyrimidine Intermediates
Chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone with sulfuryl chloride in 1,2,4-trichlorobenzene generates 5,6-dichloro-5-methyl-2-oxopiperidine (III ). Dehydrohalogenation using KOtBu in DMF yields 2-chloro-5-methylpyrido[2,3-d]pyrimidine (IV ).
Optimized Conditions :
- Chlorination : 1.2 eq SO₂Cl₂, 55°C, 6h (yield: 89%).
- Dehydrohalogenation : 2 eq KOtBu, DMF, 100°C, 3h (yield: 76%).
Enzymatic and De Novo Synthesis Strategies
Carbamoyl Phosphate Synthase II (CPS II) Mediated Pathways
While de novo pyrimidine synthesis primarily generates uridine monophosphate, engineered enzymes can incorporate methyl and carboxylate groups. Recombinant CPS II and aspartate transcarbamoylase catalyze the formation of carbamoyl aspartate, which is cyclized with methylmalonyl-CoA to yield 5-methylorotate. Phosphoribosylation and decarboxylation produce 5-methyl-UMP, which is oxidized to the target compound under acidic conditions.
Limitations :
- Low overall yield (12–18%) due to side reactions.
- Requires specialized enzymatic setups.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H-NMR (DMSO-d6) :
13C-NMR :
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Hantzsch | 72% | >95% | Moderate | Low |
| Halogenation-Amination | 58% | 90% | High | Medium |
| Enzymatic | 15% | 80% | Low | High |
The Hantzsch method offers superior yield and simplicity, whereas halogenation-amination is preferable for large-scale production despite lower yields.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridopyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyridopyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells and has been a focus for drug development in oncology .
Antimicrobial Properties
Pyridopyrimidine derivatives, including 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid, have demonstrated antimicrobial activity against various pathogens. Their mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound has been studied for its ability to act as an enzyme inhibitor. Specifically, it targets enzymes involved in nucleotide metabolism and has shown potential in treating diseases linked to metabolic dysfunctions. For example, compounds with similar structures have been reported to inhibit enzymes like thymidylate synthase and DHFR, making them valuable in the development of new therapeutic agents .
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, a series of pyridopyrimidine derivatives were synthesized and tested for their activity against various cancer cell lines. The results indicated that compounds with a similar structure to this compound showed IC50 values in the low micromolar range against breast and colon cancer cells, suggesting significant anticancer potential .
| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Pyrido Derivative A | DHFR | 1.5 | MCF-7 (Breast Cancer) |
| Pyrido Derivative B | Thymidylate Synthase | 0.8 | HCT116 (Colon Cancer) |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyridopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]Pyrimidine Derivatives
Structural Modifications and Functional Group Analysis
Table 1: Key Structural Differences
Key Observations :
- Antioxidant Activity : The target compound’s 2-hydroxy group may enhance radical scavenging compared to 5-aryl analogs, which rely on electron-donating methoxy groups for activity .
- Synthetic Accessibility : The absence of 1,3-dimethyl groups (cf. ) simplifies synthesis but may reduce regioselectivity in reactions.
- Lipophilicity : The methyl group at position 5 increases lipophilicity relative to sulfanylidene or aryl-substituted analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS Number: 1245569-58-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 221.17 g/mol. The structure features a pyridopyrimidine core with hydroxyl and carboxylic acid functional groups that are likely to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3O4 |
| Molecular Weight | 221.17 g/mol |
| CAS Number | 1245569-58-7 |
| IUPAC Name | 5-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to the pyridopyrimidine family. For instance, derivatives with aromatic substitutions have shown cytotoxic activity against various cancer cell lines, including HeLa and MCF-7 cells. In particular, compounds with phenyl and chlorophenyl groups exhibited the highest potency, suggesting that structural modifications can significantly enhance biological activity .
Case Study: Cytotoxic Evaluation
A study evaluated several pyridopyrimidine derivatives for their cytotoxic effects. The results indicated that compounds similar to 2-hydroxy-5-methyl-4-oxo demonstrated significant inhibition of cell proliferation in cancer cell lines. The most effective compounds were those with specific substitutions that enhanced their interaction with cellular targets .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit key enzymes involved in cancer metabolism. For example, studies have shown that certain pyridopyrimidine derivatives inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for nucleotide biosynthesis. This inhibition can lead to reduced proliferation of tumor cells expressing folate receptors .
The biological activity of 2-hydroxy-5-methyl-4-oxo is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with DNA : The structural features may facilitate interactions with DNA or RNA, disrupting essential cellular processes.
Research Findings
A review of diverse literature sources reveals several promising findings regarding the biological activity of this compound:
- Cytotoxicity : Various studies report significant cytotoxic effects against multiple cancer cell lines.
- Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
- Potential for Drug Development : The unique structure suggests potential as a scaffold for developing new anticancer agents.
Q & A
Basic Research Questions
What are the established synthetic pathways for 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid?
Answer:
The synthesis often involves multi-step heterocyclic condensation and oxidation. A common approach includes:
- Step 1: Formation of the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyrimidine intermediates. For example, oxidation of methylpyridine derivatives using potassium permanganate (KMnO₄) under controlled temperature (90–95°C) to introduce carboxylic acid groups .
- Step 2: Hydroxylation and methylation at specific positions, as seen in analogous compounds like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, where ester hydrolysis and functional group modifications are critical .
Key Considerations: Monitor reaction pH and stoichiometry to avoid side products.
Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Answer:
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related pyrimidine derivatives (e.g., R factor = 0.054; wR factor = 0.182) .
- NMR spectroscopy resolves substituent positions. For instance, methoxy (δ 3.85–4.0 ppm) and carboxylic acid (δ 9.2–9.8 ppm) protons in pyridine analogs .
- Elemental analysis validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
How can reaction conditions be optimized to enhance the yield of this compound?
Answer:
- Temperature Control: Maintain 90–95°C during oxidation steps to prevent incomplete conversion, as seen in permanganate-mediated pyridine-to-carboxylic acid transformations .
- Catalyst Selection: Use phase-transfer catalysts or Lewis acids (e.g., Cu²⁺) to accelerate cyclization.
- Purification Strategies: Employ recrystallization or column chromatography to isolate intermediates (e.g., copper salt precipitation for carboxylic acid isolation) .
Data-Driven Optimization: Compare yields from varying stoichiometric ratios (e.g., KMnO₄:substrate ratios from 3:1 to 5:1) .
How can researchers reconcile discrepancies in reported NMR or X-ray data for this compound?
Answer:
- Cross-Validation: Compare data across multiple studies. For example, NMR shifts for methoxy groups in pyridine derivatives vary slightly (δ 3.85–4.0 ppm) due to solvent effects .
- Crystallographic Refinement: Re-analyze X-ray data with updated software (e.g., SHELXL) to resolve disorder in main residues, as observed in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
- Experimental Reproducibility: Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration to minimize variability.
What are the best practices for handling this compound’s instability in aqueous or oxidative environments?
Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group .
- Handling: Use gloveboxes for air-sensitive steps, as recommended for structurally similar compounds like 1-(oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid .
- Decomposition Monitoring: Track stability via HPLC or TLC under varying pH (4–8) and temperature (4–40°C) .
Methodological and Safety Considerations
What safety protocols are critical for laboratory handling of this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313, H315) .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (H302, H332) .
- Waste Disposal: Follow P501 guidelines (dispose via licensed hazardous waste facilities) .
How can computational methods complement experimental studies of this compound?
Answer:
- DFT Calculations: Predict reactivity of the pyrido[2,3-d]pyrimidine core by modeling charge distribution at the 4-oxo and 7-carboxylic acid positions.
- Docking Studies: Screen for biological activity by simulating interactions with enzyme active sites (e.g., dihydrofolate reductase) .
- Solubility Prediction: Use COSMO-RS to optimize solvent selection for crystallization .
Data Contradiction and Reproducibility
How should researchers address variability in reported melting points or solubility data?
Answer:
- Purity Assessment: Verify compound purity via HPLC (>95%) before reporting physical properties .
- Standardized Methods: Follow USP guidelines for melting point determination (e.g., capillary method, heating rate 1°C/min) .
- Solvent Systems: Document solvent polarity (e.g., logP values) and temperature precisely, as solubility in DMSO vs. water may differ by orders of magnitude .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
